molecular formula C7H9N3O4 B1595799 4,6-Dimethoxy-2-methyl-5-nitropyrimidine CAS No. 29939-34-2

4,6-Dimethoxy-2-methyl-5-nitropyrimidine

Cat. No. B1595799
CAS RN: 29939-34-2
M. Wt: 199.16 g/mol
InChI Key: YOCZCPSNNGRGHZ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-methyl-5-nitropyrimidine is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains nitrogen and oxygen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Hydrogen Bonding Studies

  • 4,6-Dimethoxy-2-methyl-5-nitropyrimidine has been studied for its hydrogen bonding capabilities. In particular, it forms sheets built from alternating rings due to N-H...N and N-H...O hydrogen bonds, which are significant for understanding molecular interactions and crystal structures (Glidewell, Low, Melguizo, & Quesada, 2003).

Synthesis of Antibacterial and Antioxidant Agents

  • This compound has been used in synthesizing a new series of 2,4-diaryl-6-methyl-5-nitropyrimidines, which exhibit significant antibacterial and antioxidant activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria (Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013).

Building Block for Synthesis of Complex Molecules

  • It has been utilized as a building block for the synthesis of olomoucine, a significant compound in the study of highly substituted purines and other related scaffolds. This showcases its utility in the regiocontrolled solution and solid-phase synthesis of complex molecular libraries (Hammarström et al., 2002).

Reactions with C-nucleophiles

  • The interaction of 4,6-dichloro-5-nitropyrimidine with C-nucleophiles has led to the formation of various derivatives, demonstrating its reactive nature and potential for creating diverse molecular structures (Azev, Duelcks, Lork, & Gabel, 2005).

Synthesis of Biologically Active Compounds

  • Alkoxy-5-nitrosopyrimidines, closely related to 4,6-dimethoxy-2-methyl-5-nitropyrimidine, have been synthesized and evaluated for their potential as antivirals and their usefulness as synthetic intermediates in mimicking biologically interesting compounds (Marchal et al., 2010).

Green Synthesis Process

  • A study focused on a more economical and environment-friendly synthesis process for 4,6-dimethoxy-2-methylsulfonylpyrimidine, a chemical intermediate related to 4,6-Dimethoxy-2-methyl-5-nitropyrimidine, underlines the ongoing efforts to make the synthesis of these compounds more sustainable (Guan et al., 2020).

properties

IUPAC Name

4,6-dimethoxy-2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-8-6(13-2)5(10(11)12)7(9-4)14-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZCPSNNGRGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067530
Record name Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro-
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Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2-methyl-5-nitropyrimidine

CAS RN

29939-34-2
Record name 4,6-Dimethoxy-2-methyl-5-nitropyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro-
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Record name Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxy-2-methyl-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FA Lehmkuhl - 1970 - ir.library.oregonstate.edu
Hitchings, Elion, and coworkers in 1942, began a study correlating the chemical structure of certain analogs of pyrimidine and purine bases with their ability to serve as precursors for or …
Number of citations: 0 ir.library.oregonstate.edu
BE Christensen, Q Stahl… - The Journal of Organic …, 1971 - ACS Publications
The reaction of 4, 6-dimethoxy-5-nitropyrimidme (1) with methylhydrazine in refluxing pyridine or butanol is very complex involving the methylation of the solvent by 1 and the …
Number of citations: 9 pubs.acs.org
AA Astrat'ev, DV Dashko, AY Mershin… - Russian Journal of …, 2001 - Springer
The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives. When the substituent in position 2 is an alkyl group, …
Number of citations: 70 link.springer.com
QR Stahl - 1969 - search.proquest.com
A great deal of interest and a considerable amount of effort has been directed to the synthesis of" aza" homologs of naturally occurring compounds. These molecules which have been …
Number of citations: 3 search.proquest.com
LN Short, HW Thompson - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The corresponding nitro-derivative, 4 : 6-dimethoxy-2-methyl 5-nitropyrimidine shows a band at 1571 cm.-l which probably corresponds to that at 1595 cm.-l in the amino-derivatives, …
Number of citations: 110 pubs.rsc.org

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